![molecular formula C12H16O2 B2923081 2-(2,6-Diethylphenyl)acetic acid CAS No. 100256-33-5](/img/structure/B2923081.png)
2-(2,6-Diethylphenyl)acetic acid
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Overview
Description
“2-(2,6-Diethylphenyl)acetic acid” is a chemical compound with the molecular formula C12H16O2 . It is also known as ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, antipyretic, and anti-inflammatory effects.
Synthesis Analysis
The synthesis of “2-(2,6-Diethylphenyl)acetic acid” involves a multi-stage process. The process includes reacting 2,6-dialkyl bromobenzenes with magnesium, a formamide, an acid, hydrogenation of the benzaldehyde obtained, activation of the benzyl alcohol obtained, cyanation of the activated benzyl alcohol, and saponification of the resulting nitrile .Molecular Structure Analysis
The molecular structure of “2-(2,6-Diethylphenyl)acetic acid” can be represented by the InChI code: InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3, (H,11,12) and the Canonical SMILES: CC1=C(C(=CC=C1)C)CC(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Diethylphenyl)acetic acid” include a molecular weight of 164.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 37.3 Ų .Scientific Research Applications
Use in Drug Synthesis
“2-(2,6-Diethylphenyl)acetic acid” is a key starting material used in the synthesis of many classes of drugs . It is used in the production of anesthetics such as Lidocaine (Xylocaine), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
Role in Chromatography
This compound has been used in the development of a reverse-phase ultra-performance liquid chromatographic (UPLC) method . This method can detect and quantify impurities at lower levels, making it useful in quality control and assurance in pharmaceutical manufacturing .
Use as a Nonsteroidal Anti-inflammatory Drug (NSAID)
Use in COX-2 Inhibition
Compounds derived from “2-(2,6-Diethylphenyl)acetic acid” have shown significant COX-2 inhibition . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .
Use in Anti-inflammatory Treatment
Some derivatives of “2-(2,6-Diethylphenyl)acetic acid” have shown significant anti-inflammatory effects without causing stomach ulcers . They have been found to reduce paw thickness and weight, lower TNF-α and PGE-2 levels, indicating their potential as anti-inflammatory agents .
Use in Pain Relief
Compounds derived from “2-(2,6-Diethylphenyl)acetic acid” have been thoroughly analyzed for their pain-relieving effects . They have shown significant potential in this area, making them valuable for further research and development .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of NSAIDs like 2-(2,6-Diethylphenyl)acetic acid is best described by the LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug . The compound is well absorbed from the gastrointestinal tract and is widely distributed throughout the body. It is metabolized in the liver and eliminated primarily through the kidneys .
Action Environment
The action of 2-(2,6-Diethylphenyl)acetic acid can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of the drug, thereby delaying its onset of action. Additionally, factors such as the user’s age, liver function, and kidney function can affect the metabolism and elimination of the drug, potentially requiring dosage adjustments .
properties
IUPAC Name |
2-(2,6-diethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-9-6-5-7-10(4-2)11(9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSPGZTNBGBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Diethylphenyl)acetic acid | |
CAS RN |
100256-33-5 |
Source
|
Record name | 2-(2,6-diethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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